methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate
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Overview
Description
Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate is a complex organic compound characterized by its unique molecular structure. This compound belongs to the class of carbamates, which are derivatives of carbamic acid. Carbamates are widely used in various fields, including agriculture, medicine, and industry, due to their diverse biological activities and chemical properties.
Mechanism of Action
Target of Action
It is known that compounds containing the indole nucleus, which is structurally similar to the indenyl group in the compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives have been shown to inhibit certain enzymes, leading to their various biological activities .
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound may affect multiple pathways, leading to downstream effects such as antiviral, anti-inflammatory, and anticancer activities.
Result of Action
Based on the known activities of similar compounds, it can be inferred that this compound may have a range of effects at the molecular and cellular levels, potentially including antiviral, anti-inflammatory, and anticancer activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate typically involves multiple steps, starting with the preparation of the indenyl core
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and advanced purification techniques, such as chromatography, are often employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate has shown potential biological activities, such as antimicrobial and antifungal properties. These properties make it a candidate for the development of new pharmaceuticals and agrochemicals.
Medicine: In the medical field, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be used in the treatment of various diseases.
Industry: In industry, this compound is used in the production of polymers, coatings, and other materials. Its chemical stability and versatility make it suitable for a wide range of applications.
Comparison with Similar Compounds
Methyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate
Ethyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate
Propyl (2-methoxy-2,3-dihydro-1H-inden-2-yl)carbamate
Uniqueness: Methyl ((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)carbamate stands out due to its specific structural features and reactivity. Its methoxy group and indenyl core contribute to its unique chemical properties, making it distinct from other carbamates.
Properties
IUPAC Name |
methyl N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-16-12(15)14-9-13(17-2)7-10-5-3-4-6-11(10)8-13/h3-6H,7-9H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNPGIFQUYMWANC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NCC1(CC2=CC=CC=C2C1)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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